
Guanidine, 2-cyano-1-(3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 2-cyano-1-(3-pyridyl)- is a compound that belongs to the class of guanidines, which are known for their high basicity and ability to form strong hydrogen bonds This compound is characterized by the presence of a cyano group and a pyridyl group attached to the guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, 2-cyano-1-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method includes the use of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods: Industrial production of guanidines often relies on scalable and efficient synthetic routes. The use of transition metal catalysis, such as palladium-catalyzed cascade reactions, provides a high yield of guanidine derivatives . The choice of catalysts and reaction conditions can significantly impact the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine, 2-cyano-1-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanidine, 2-cyano-1-(3-pyridyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of guanidine, 2-cyano-1-(3-pyridyl)- involves its interaction with specific molecular targets:
Cellular Metabolism: The compound inhibits nicotinamide phosphoribosyl transferase, affecting cellular metabolism.
Signaling Pathways: It interferes with NF-κB signaling, which plays a role in inflammation and cancer.
Neurotransmission: Guanidine compounds can enhance the release of acetylcholine, affecting nerve impulse transmission.
Vergleich Mit ähnlichen Verbindungen
N-cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine: Known for its anti-hypertensive properties.
N-cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethyl)guanidine: Used as a histamine-II receptor antagonist.
Uniqueness: Guanidine, 2-cyano-1-(3-pyridyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit key enzymes and signaling pathways makes it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
67026-32-8 |
|---|---|
Molekularformel |
C7H7N5 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-cyano-2-pyridin-3-ylguanidine |
InChI |
InChI=1S/C7H7N5/c8-5-11-7(9)12-6-2-1-3-10-4-6/h1-4H,(H3,9,11,12) |
InChI-Schlüssel |
VBKOBCGEDSEGCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N=C(N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



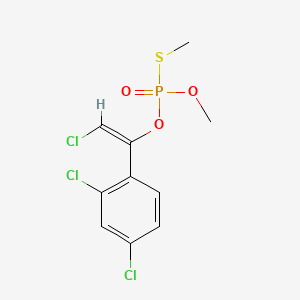

![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
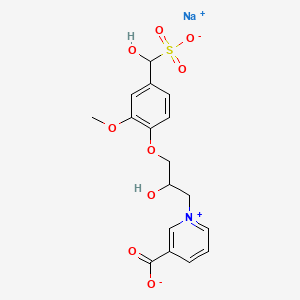
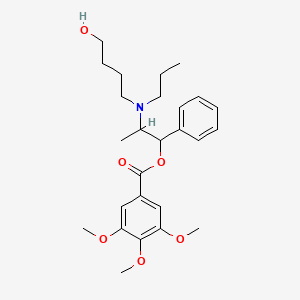
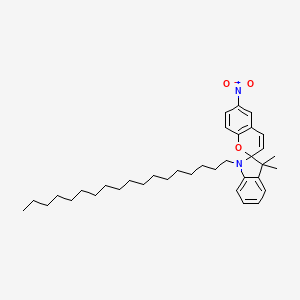
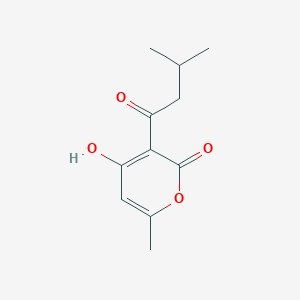
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
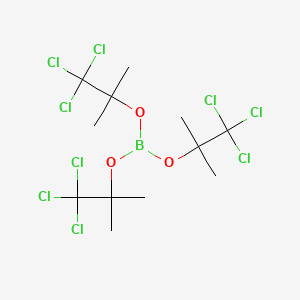


phosphanium bromide](/img/structure/B14465858.png)

